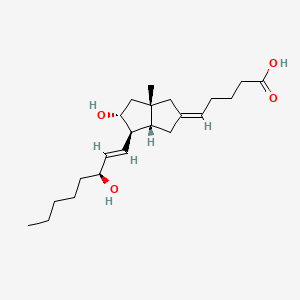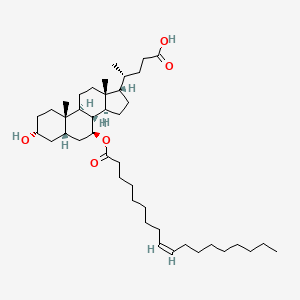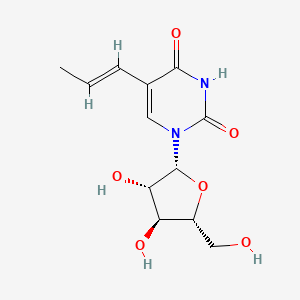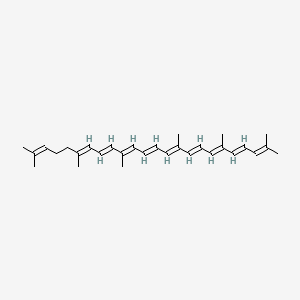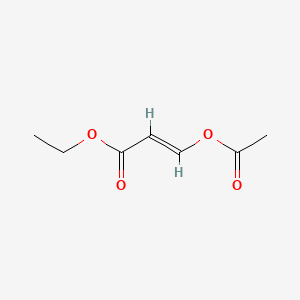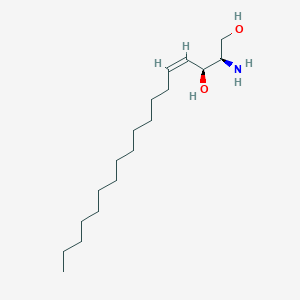
(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol is a (2R,3S)-2-aminooctadec-4-ene-1,3-diol. It is an enantiomer of a cis-sphingosine.
Applications De Recherche Scientifique
Sphingolipid Biodiversity and Bioactivities
This compound is related to the broader family of sphingoid bases and sphingoid base-like compounds. These substances, including (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol, are integral to cell structure and regulation. They are known for their potential bioactivities, such as cytotoxic effects on cancer cells and pathogenic microorganisms, making them promising as pharmaceutical leads (Pruett et al., 2008).
Chemical Transformations and Synthesis
Several studies focus on the synthesis and transformation of similar compounds. For example, the total selective ring-opening of amino epoxides with ketones is used for enantiopure synthesis of related 3-aminoalkano-1,2-diols (Concellón et al., 2005). Additionally, direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols offers efficient routes to molecules with similar structures (Ramasastry et al., 2007).
Biocatalytic Synthesis
A multidisciplinary approach has been adopted for the biocatalytic synthesis of chiral amino alcohols, demonstrating the potential for environmentally friendly and efficient production of these compounds (Smith et al., 2010).
Pharmaceutical and Medicinal Chemistry
The compound's derivatives have been used in the synthesis of molecules like enantiopure Precursors for Thiamphenicol and Florfenicol, highlighting their significance in pharmaceutical chemistry (Kaptein et al., 1998).
Marine Natural Products
In marine biology, related sphingosines have been isolated from marine organisms like Pseudopterogorgia australiensis and have shown moderate antibacterial activity, indicating their potential in natural product research and drug discovery (Krishna et al., 2004).
Carbohydrate-like Synthons
The compound and its derivatives have been used in the synthesis of carbohydrate-like chiral synthons, contributing to the field of synthetic organic chemistry (Fronza et al., 1985).
Propriétés
Nom du produit |
(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol |
|---|---|
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
(Z,2R,3S)-2-aminooctadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14-/t17-,18+/m1/s1 |
Clé InChI |
WWUZIQQURGPMPG-BXDGKWANSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C\[C@@H]([C@@H](CO)N)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



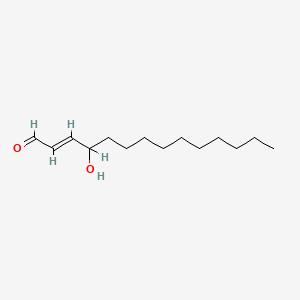
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)
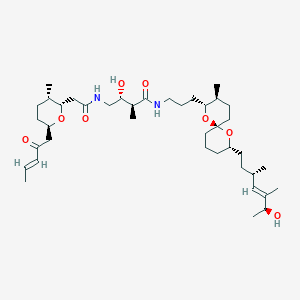
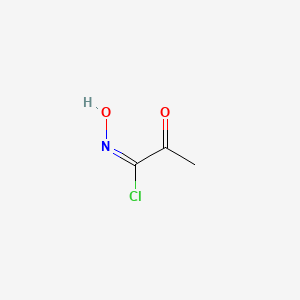
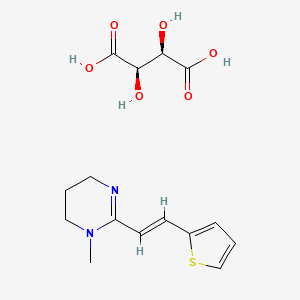

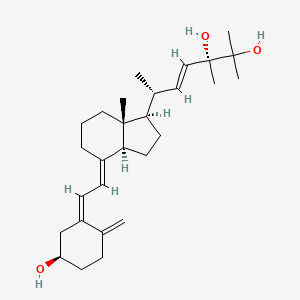
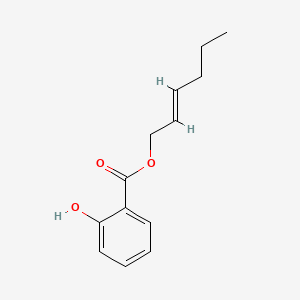
![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)
